molecular formula C6H3F3O2S B2858278 5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid CAS No. 2248395-87-9

5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid

Cat. No.: B2858278
CAS No.: 2248395-87-9
M. Wt: 196.14
InChI Key: WJMGELHZCGAXBS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid is a fluorinated organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid typically involves the introduction of difluoromethyl and fluorine groups into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts such as palladium or nickel to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions is optimized to achieve high yields and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethyl-2-fluorobenzene-1-carboxylic acid
  • 5-Difluoromethyl-2-fluoropyridine-3-carboxylic acid
  • 5-Difluoromethyl-2-fluoropyrazole-3-carboxylic acid

Uniqueness

5-(Difluoromethyl)-2-fluorothiophene-3-carboxylic acid is unique due to the presence of both difluoromethyl and fluorine groups on a thiophene ring. This combination imparts distinct chemical and biological properties, such as increased stability, enhanced binding affinity, and improved metabolic profile compared to similar compounds .

Properties

IUPAC Name

5-(difluoromethyl)-2-fluorothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-4(8)3-1-2(6(10)11)5(9)12-3/h1,4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMGELHZCGAXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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